molecular formula C19H19NO4 B3149267 Methyl 3-([(9h-fluoren-9-ylmethoxy)carbonyl]amino)propanoate CAS No. 669058-18-8

Methyl 3-([(9h-fluoren-9-ylmethoxy)carbonyl]amino)propanoate

Cat. No.: B3149267
CAS No.: 669058-18-8
M. Wt: 325.4 g/mol
InChI Key: RRYWFJOOIDGEBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-([(9H-fluoren-9-ylmethoxy)carbonyl]amino)propanoate (CAS: 669058-18-8) is a fluorenylmethyloxycarbonyl (Fmoc)-protected β-amino acid ester. It serves as a critical intermediate in solid-phase peptide synthesis (SPPS), where the Fmoc group acts as a temporary amine-protecting group removable under mild basic conditions (e.g., piperidine) . The methyl ester functionality enhances solubility in organic solvents and facilitates coupling reactions. Commercial sources report purity levels of 95–96% , and its storage stability at –20°C ensures utility in prolonged synthetic workflows.

Properties

IUPAC Name

methyl 3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4/c1-23-18(21)10-11-20-19(22)24-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17H,10-12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRYWFJOOIDGEBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Scientific Research Applications

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Variations and Functional Group Impact

Core Backbone Modifications
  • Methyl vs. Carboxylic Acid Derivatives: The target compound’s methyl ester contrasts with analogs like (S)-3-((Fmoc)amino)-3-phenylpropanoic acid (CAS: 209252-15-3), which features a carboxylic acid. Esters avoid premature activation during coupling, while acids require activation (e.g., NHS esters) for peptide bond formation .
  • β-Amino Acid vs. α-Amino Acid Derivatives: Compounds like (S)-2-Fmoc-amino-3-(o-tolyl)propanoic acid (CAS: 211637-75-1) are α-amino acids, differing in backbone connectivity. β-Amino acids (e.g., the target compound) confer enhanced metabolic stability and distinct conformational properties in peptides .
Substituent Diversity
  • Aromatic vs. Aliphatic Side Chains: 3-(2-Fluorophenyl)propanoic Acid (CAS: N/A): A fluorine substituent increases electronegativity, influencing hydrogen bonding and lipophilicity . 3-(1H-Indol-3-yl)propanoic Acid (CAS: EN300-81250): The indole moiety enables π-stacking interactions, critical for peptide-protein binding .
  • Steric and Stereochemical Effects: Enantiomers like (R)-3-((Fmoc)amino)-3-(3-hydroxyphenyl)propanoic acid (CAS: 511272-35-8) highlight the role of chirality in biological activity and synthetic selectivity .

Physicochemical and Application-Based Comparisons

Molecular Properties
Compound Molecular Formula Molecular Weight Purity Key Application
Target Compound C19H19NO4 325.36 96% Peptide backbone elongation
3-(2-Fluorophenyl)propanoic Acid C24H20FNO4 405.42 95% Fluorinated peptide probes
(S)-3-(o-Tolyl)propanoic Acid C25H23NO4 401.45 99.76% Stereospecific drug design
3-(1H-Indol-3-yl)propanoic Acid C23H20N2O4 388.42 95% Protein-binding motifs
Stability and Reactivity
  • The methyl ester in the target compound improves stability against premature hydrolysis compared to carboxylic acids .
  • Electron-withdrawing groups (e.g., –NO2 in ) reduce stability under basic conditions .

Commercial Accessibility

  • The target compound is widely available from suppliers like Combi-Blocks (Cat. YC-0732) and AK Scientific (95–96% purity) .

Biological Activity

Methyl 3-([(9H-fluoren-9-ylmethoxy)carbonyl]amino)propanoate, often referred to as Fmoc-amino acid derivatives, is a compound gaining attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and implications in drug development.

  • Molecular Formula : C₁₈H₁₉N₃O₄
  • Molecular Weight : 339.39 g/mol
  • CAS Number : 1340212-59-0

Synthesis

The synthesis of Fmoc-amino acid derivatives typically involves the protection of amino groups using the fluorenylmethoxycarbonyl (Fmoc) group, which is a common strategy in peptide synthesis. The general synthetic route includes:

  • Protection of Amino Group : The amino acid is reacted with Fmoc-Cl to form the protected derivative.
  • Formation of the Ester : The carboxylic acid group is then converted into a methyl ester.
  • Purification : The final product is purified using chromatography techniques.

Anticancer Activity

Research has demonstrated that Fmoc-amino acid derivatives exhibit significant anticancer properties. For instance, studies have shown that certain derivatives can inhibit histone deacetylases (HDACs), which are involved in cancer cell proliferation and survival. The IC50 values for these compounds range from 14 to 67 nM against various HDAC isoforms, indicating potent activity against cancer cells .

Antiviral Activity

Recent investigations into the antiviral properties of similar compounds have revealed promising results. For example, derivatives containing the Fmoc group have been shown to inhibit the entry of viruses like SARS-CoV by interacting with viral glycoproteins . These compounds demonstrated low cytotoxicity while effectively reducing viral infection rates.

Case Studies

  • HDAC Inhibition : A study focused on azumamide derivatives, which share structural similarities with Fmoc-amino acids, found that they selectively inhibited HDAC1–3 while showing minimal activity against HDAC8 and HDAC6. This selectivity suggests potential for targeted cancer therapies .
  • Antiviral Screening : In a screening of various Fmoc derivatives against VSV-S virus, one trimer showed an IC50 of 0.64 μM, indicating strong antiviral activity without significant cytotoxic effects .

Table 1: Biological Activity of Selected Fmoc-Amino Acid Derivatives

Compound NameBiological ActivityIC50 (nM)Notes
Azumamide CHDAC Inhibition14Selective for class I HDACs
Azumamide EHDAC Inhibition67Less potent than Azumamide C
Trimer Compound 2Antiviral Activity640Effective against VSV-S

Q & A

Q. What methodologies are employed to synthesize Methyl 3-([(9H-fluoren-9-ylmethoxy)carbonyl]amino)propanoate, and how are intermediates stabilized during the process?

The synthesis typically involves Fmoc (9-fluorenylmethyloxycarbonyl) protection of the amino group. Key steps include:

  • Amino Protection : Reaction of 3-aminopropanoic acid derivatives with Fmoc-Cl (Fmoc-chloroformate) in the presence of a base (e.g., sodium bicarbonate) to form the Fmoc-protected intermediate.
  • Esterification : Methyl ester formation via acid-catalyzed esterification or coupling with methanol under anhydrous conditions.
  • Stabilization : Intermediates are stabilized using low-temperature conditions (0–4°C) and inert atmospheres (N₂/Ar) to prevent Fmoc group cleavage or hydrolysis .

Q. How is the purity and structural integrity of Methyl 3-([Fmoc]amino)propanoate validated post-synthesis?

  • Analytical Techniques :
    • HPLC : Purity ≥99% is confirmed using reverse-phase HPLC with UV detection (e.g., 254 nm) .
    • NMR Spectroscopy : ¹H/¹³C NMR verifies the absence of impurities and correct Fmoc group integration (e.g., aromatic protons at δ 7.3–7.8 ppm) .
    • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ calculated for C₂₀H₂₀NO₄: 338.14) .

Q. What are the critical storage conditions for preserving the stability of this compound?

  • Temperature : Store at –20°C in powder form (stable for 3 years) or –80°C in solvent (stable for 6 months).
  • Moisture Control : Use desiccants and airtight containers to prevent hydrolysis of the methyl ester or Fmoc group .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when coupling Methyl 3-([Fmoc]amino)propanoate to peptide chains?

  • Troubleshooting Steps :
    • Activation Efficiency : Use coupling agents like HATU or EDCI with additives (e.g., HOAt) to improve activation of the carboxylic acid group .
    • Steric Hindrance : Optimize solvent polarity (e.g., DMF or DCM) to enhance accessibility of the reaction site.
    • Monitoring : Employ real-time FTIR or LC-MS to track coupling progress and adjust stoichiometry .

Q. What strategies mitigate unwanted side reactions during Fmoc deprotection in solid-phase peptide synthesis (SPPS)?

  • Deprotection Conditions :
    • Base Selection : Use 20% piperidine in DMF (v/v) for rapid Fmoc removal while minimizing racemization.
    • Temperature Control : Perform deprotection at 25°C for 10–15 minutes to balance efficiency and side-product formation .
  • Side Reactions :
    • Aspartimide Formation : Add 0.1 M HOBt to the deprotection solution to suppress β-sheet aggregation and aspartimide byproducts .

Q. How does the methyl ester group in this compound influence its utility in peptide backbone modification?

  • Functional Role :
    • The methyl ester acts as a temporary protecting group for the carboxylic acid, enabling selective activation during SPPS.
    • Post-synthesis, it can be hydrolyzed under mild basic conditions (e.g., LiOH/THF/H₂O) to regenerate the free carboxylic acid for further functionalization .

Q. What computational or experimental approaches predict the reactivity of this compound in non-standard solvents (e.g., ionic liquids)?

  • Computational Modeling : DFT calculations (B3LYP/6-31G*) assess solvent effects on reaction kinetics and transition states.
  • Experimental Validation :
    • Conduct kinetic studies in ionic liquids (e.g., [BMIM][PF₆]) using UV-Vis spectroscopy to monitor reaction rates.
    • Compare with empirical Kamlet-Taft solvent parameters to correlate polarity and reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-([(9h-fluoren-9-ylmethoxy)carbonyl]amino)propanoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-([(9h-fluoren-9-ylmethoxy)carbonyl]amino)propanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.